N-Phenyl vs. N-Butyl Butanamide Side Chain: Impact on Hydrogen-Bonding Capacity and Lipophilicity
The target compound bears an N-phenylbutanamide terminus, whereas the nearest commercially catalogued analog N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide replaces the N-phenyl group with an N-butyl chain . This substitution eliminates the aromatic π-system and amide N–H hydrogen-bond donor capability of the target compound, resulting in a calculated XLogP3-AA shift from approximately 2.8 (N-phenyl analog) to approximately 2.1 (N-butyl analog; estimated from structural fragment contributions). The presence of the N-phenyl ring in the target compound provides an additional hydrogen-bonding interaction site with target proteins, as demonstrated by molecular docking studies of structurally related N-phenylbutanamide derivatives targeting KCNQ potassium channels, where the phenyl ring participates in π–π stacking with receptor aromatic residues [1].
| Evidence Dimension | Structural differentiation: terminal amide substituent hydrogen-bonding capacity and lipophilicity |
|---|---|
| Target Compound Data | N-phenylbutanamide terminus; XLogP3-AA ~2.8 (estimated); amide N–H H-bond donor present |
| Comparator Or Baseline | N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (N-butyl analog); XLogP3-AA ~2.1 (estimated); amide N–H H-bond donor present but lacks aromatic π-system |
| Quantified Difference | ΔXLogP3-AA ≈ 0.7 units (estimated); aromatic ring count difference: 2 vs. 1 |
| Conditions | Calculated physicochemical property comparison using fragment-based XLogP3-AA estimation; target engagement inference from published KCNQ opener SAR with N-phenylbutanamide ligands |
Why This Matters
The N-phenyl group confers distinct lipophilicity and aromatic interaction potential compared with N-alkyl analogs, which can substantially alter target binding kinetics, aqueous solubility, and membrane permeability—critical parameters for selecting a tool compound or lead scaffold.
- [1] Hu HN, et al. Design, synthesis and evaluation of novel N-phenylbutanamide derivatives as KCNQ openers for the treatment of epilepsy. Bioorg Med Chem Lett. 2018;28(17):3004-3008. View Source
